4-cyano-N-cyclopentylpiperidine-1-carboxamide
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Overview
Description
4-cyano-N-cyclopentylpiperidine-1-carboxamide is a synthetic compound that has garnered interest in various fields such as pharmacology, organic chemistry, and materials science. This compound is characterized by its unique structure, which includes a cyano group and a cyclopentylpiperidine moiety. Its molecular formula is C12H19N3O, and it has a molecular weight of 221.304 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of 4-cyano-N-cyclopentylpiperidine-1-carboxamide may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over the reaction parameters, leading to high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-cyclopentylpiperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the cyano group can be replaced by other nucleophiles such as amines or thiols
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide
Major Products Formed
Scientific Research Applications
4-cyano-N-cyclopentylpiperidine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-cyano-N-cyclopentylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can participate in hydrogen bonding or electrostatic interactions, while the piperidine moiety can enhance the compound’s binding affinity to its target. These interactions can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds like piperine and evodiamine share the piperidine moiety and exhibit similar biological activities.
Cyano compounds: Compounds such as 4-cyanopyridine and 4-cyano-4-(thiobenzoylthio)pentanoic acid share the cyano group and are used in similar applications
Uniqueness
4-cyano-N-cyclopentylpiperidine-1-carboxamide is unique due to its combination of a cyano group and a cyclopentylpiperidine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-cyano-N-cyclopentylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c13-9-10-5-7-15(8-6-10)12(16)14-11-3-1-2-4-11/h10-11H,1-8H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGHFUGUYNCQCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)N2CCC(CC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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